molecular formula C23H37F3N8O8 B12422376 Enterostatin(human,mouse,rat) (TFA)

Enterostatin(human,mouse,rat) (TFA)

Cat. No.: B12422376
M. Wt: 610.6 g/mol
InChI Key: HMDSUZSIJATJAB-WFGXUCIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Enterostatin (human, mouse, rat) (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Enterostatin (human, mouse, rat) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Enterostatin (human, mouse, rat) (trifluoroacetate salt) primarily undergoes hydrolysis and enzymatic cleavage reactions. It is formed by the cleavage of pancreatic procolipase in the intestine .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enterostatin (human, mouse, rat) (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

    Procolipase: The precursor protein from which Enterostatin is derived.

    Other Pentapeptides: Similar in structure but may have different biological activities.

Uniqueness: Enterostatin (human, mouse, rat) (trifluoroacetate salt) is unique due to its specific role in reducing fat intake and its potential therapeutic applications in obesity and metabolic disorders. Its selective action on fat intake, as opposed to other macronutrients, distinguishes it from other peptides .

Properties

Molecular Formula

C23H37F3N8O8

Molecular Weight

610.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H36N8O6.C2HF3O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;3-2(4,5)1(6)7/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);(H,6,7)/t12-,13-,14-,15-;/m0./s1

InChI Key

HMDSUZSIJATJAB-WFGXUCIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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